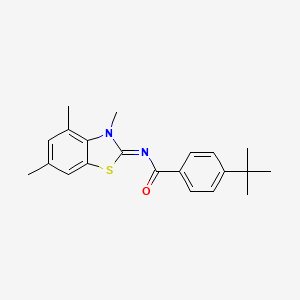

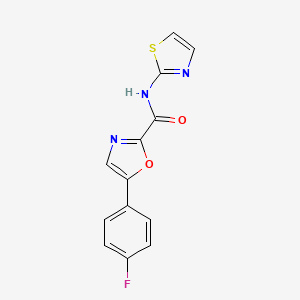

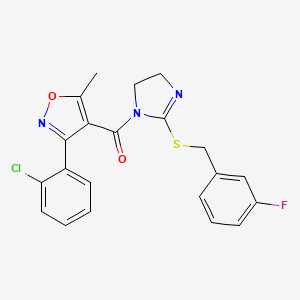

![molecular formula C14H15NO2S B2937217 N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine CAS No. 383145-48-0](/img/structure/B2937217.png)

N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Oxidative N-dealkylation and Cyclopropylamines

Research has shown that cyclopropylamines can undergo oxidative N-dealkylation, a process that is catalyzed by enzymes such as horseradish peroxidase. This process is critical for understanding how cyclopropyl-containing compounds are metabolized in biological systems. A study demonstrated the fate of the cyclopropyl group during this oxidative process, highlighting the formation of highly reactive intermediates, which could be relevant for the study of compounds like N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine (Shaffer, Morton, & Hanzlik, 2001).

Electrophilic Aminations and Synthesis of Complex Molecules

The ability to introduce nitrogen-containing groups into molecules is fundamental for the synthesis of many bioactive compounds. Research into electrophilic aminations, particularly using oxaziridines, has provided valuable insights into the synthesis of complex molecules with potential applications in medicinal chemistry. This chemistry could be relevant for derivatives of the mentioned compound, offering pathways for creating novel structures with enhanced biological activities (Andreae & Schmitz, 1991).

Catalytic Copolymerization and Material Science Applications

The study of catalytic systems for copolymerization of epoxides and carbon dioxide into polycarbonates presents an application in material science, potentially relevant for the chemical manipulation or synthesis of related compounds. Such research offers insights into sustainable material production and could inspire the development of new materials based on the structural motifs of N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine (Devaine-Pressing, Dawe, & Kozak, 2015).

Antioxidant and Anti-haemolytic Activities

The synthesis and characterization of acyl thiourea derivatives from cyclohexanecarbonyl isothiocyanate have shown good antioxidant and anti-haemolytic activities. These properties are significant for the development of new therapeutic agents, indicating that compounds with similar structures may have potential applications in medicine and pharmacology (Haribabu et al., 2015).

Photoredox-catalyzed Transformations

Research into photoredox-catalyzed transformations, such as the oxo-amination of aryl cyclopropanes, offers a method for constructing β-amino ketone derivatives, which are valuable in drug design and synthesis. This demonstrates the potential for using light-driven processes to functionalize molecules similar to the compound , enabling the creation of structurally diverse and complex molecules (Ge et al., 2019).

properties

IUPAC Name |

[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] cyclopropanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-9-2-5-13-11(8-9)12(6-7-18-13)15-17-14(16)10-3-4-10/h2,5,8,10H,3-4,6-7H2,1H3/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMONLGSYXOORBR-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SCCC2=NOC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC\2=C(C=C1)SCC/C2=N\OC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

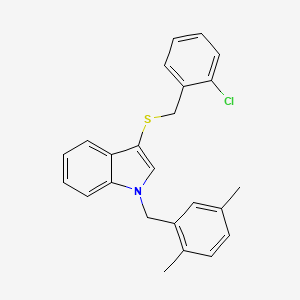

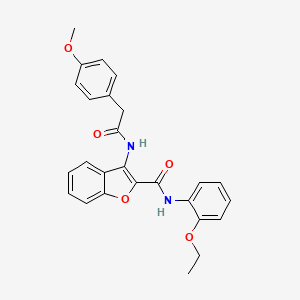

![2-(4-ethoxyphenyl)-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide](/img/structure/B2937134.png)

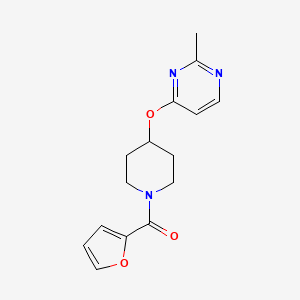

![N-(2-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2937138.png)

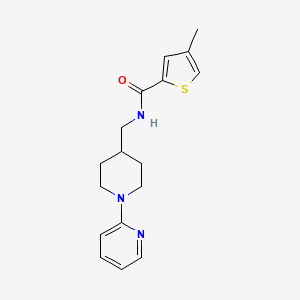

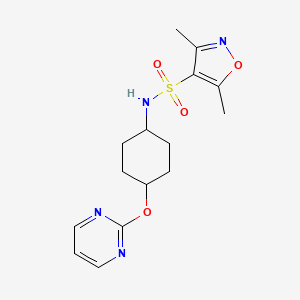

![ethyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2937149.png)

![ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2937150.png)